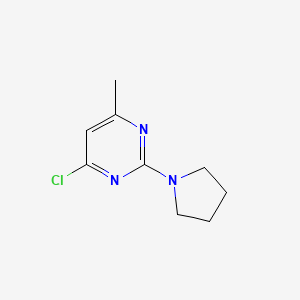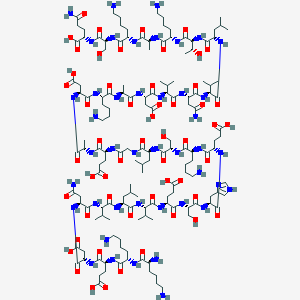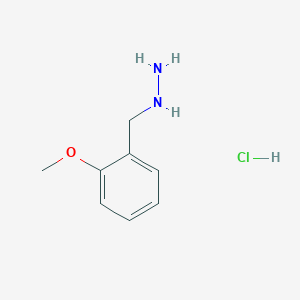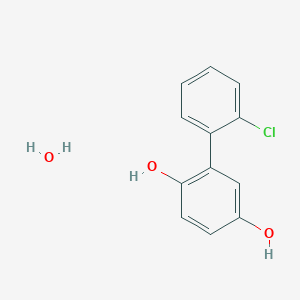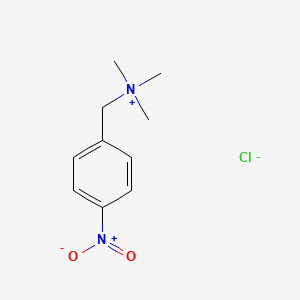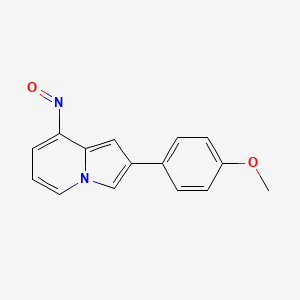
2-(4-Methoxyphenyl)-8-nitrosoindolizine
Vue d'ensemble
Description
Compounds with a structure similar to “2-(4-Methoxyphenyl)-8-nitrosoindolizine” often belong to a class of organic compounds known as phenylacetamides1. These are amide derivatives of phenylacetic acids1.
Synthesis Analysis
The synthesis of similar compounds often involves multicomponent condensation reactions2. For example, the synthesis of cyclobutyl 4-methoxyphenyl ketone involves intermolecular [4 + 2] cycloaddition reactions3.
Molecular Structure Analysis
The molecular structure and conformation of similar compounds have been analyzed to understand their stability and conformational preferences4.
Chemical Reactions Analysis
Similar compounds participate in various chemical reactions. For example, cyclobutyl 4-methoxyphenyl ketone participates in cycloaddition reactions and shows reactivity in the presence of Lewis acids3.Physical And Chemical Properties Analysis
The physical properties of similar compounds, such as solubility and thermal stability, are influenced by their molecular structure3. The chemical properties, such as reactivity towards nucleophiles or electrophiles, are central to their applications in organic synthesis3.
Applications De Recherche Scientifique
Near-Infrared (NIR) Emissive Dyes
Research by Rathnamalala et al. (2019) focused on synthesizing a NIR II emissive dye by C-H bond functionalization of 1-methyl-2-phenylindolizine, leading to the development of rhodindolizine (RhIndz) derivatives, including those with 4-methoxyphenyl substitutions. These compounds exhibit strong absorption and emission in the NIR II region, which has potential applications in non-invasive imaging and sensing technologies (Rathnamalala et al., 2019).
Antimicrobial Activities
A study by Bharti et al. (2010) explored the antimicrobial properties of novel Schiff bases containing the 2,4-disubstituted thiazole ring, which includes derivatives with 4-methoxyphenyl groups. These compounds displayed moderate to excellent antibacterial and antifungal activities, suggesting their potential as lead compounds for developing new antimicrobial agents (Bharti et al., 2010).
Electrochromic Materials
Zhao et al. (2014) synthesized donor-acceptor polymeric electrochromic materials incorporating 4-methoxyphenyl-substituted thiophene derivatives. These materials exhibit significant changes in transmittance in the near-IR region upon electrical stimulation, making them promising for applications in NIR electrochromic devices (Zhao et al., 2014).
Antifungal Nitro Compounds
Research by Hanawa et al. (2000) identified 2-(4-methoxyphenyl)-1-nitroethane as an antifungal compound isolated from Lysichitum americanum leaves treated with cupric chloride. This compound demonstrated antifungal activity against Fusarium oxysporum and Cladosporium herbarum, suggesting its potential as a natural antifungal agent (Hanawa et al., 2000).
Synthesis of Aromatic Polyamines
Liou and Lin (2009) developed novel aromatic poly(amines−amides) incorporating 4-methoxyphenyl groups, demonstrating high thermal stability and electrochromic properties. These compounds could be used in electronic and optical devices due to their stable yellow and blue electrochromic behaviors (Liou & Lin, 2009).
Safety And Hazards
Orientations Futures
New approaches towards the synthesis of previously unknown compounds similar to “2-(4-Methoxyphenyl)-8-nitrosoindolizine” are being explored2. These compounds are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate9.
Please consult with a professional chemist or researcher for more accurate and specific information about “2-(4-Methoxyphenyl)-8-nitrosoindolizine”.
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-8-nitrosoindolizine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-19-13-6-4-11(5-7-13)12-9-15-14(16-18)3-2-8-17(15)10-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDHKDSATSNXPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C=CC=C(C3=C2)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587529 | |
| Record name | 2-(4-Methoxyphenyl)-8-nitrosoindolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-8-nitrosoindolizine | |
CAS RN |
893612-93-6 | |
| Record name | 2-(4-Methoxyphenyl)-8-nitrosoindolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



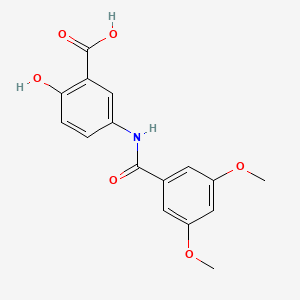
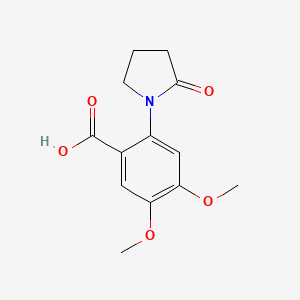
![2-Methyl-N-[(3-methylphenyl)methyl]propan-2-amine](/img/structure/B1611726.png)
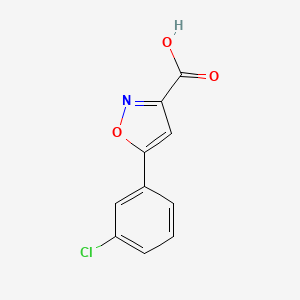
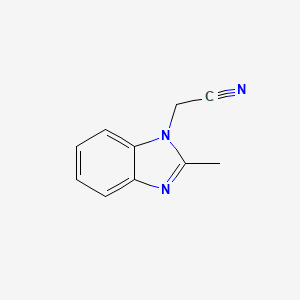
![3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline](/img/structure/B1611731.png)
![calcium;(2S)-2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate](/img/structure/B1611734.png)
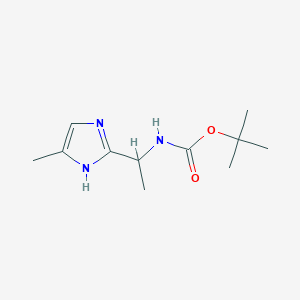
![2-[4-([1,3]Dioxolan-2-ylmethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1611737.png)
